molecular formula C7H13Cl2N3S B13099646 7-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride

7-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride

Cat. No.: B13099646
M. Wt: 242.17 g/mol
InChI Key: AQBLGWOFDJMQKB-UHFFFAOYSA-N
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Description

7-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride is a bicyclic heterocyclic compound featuring a thiazole ring fused to a partially saturated pyridine ring. The molecule contains a methyl substituent at the 7-position and an amine group at the 2-position, with two hydrochloride salts enhancing its stability and solubility.

Properties

Molecular Formula

C7H13Cl2N3S

Molecular Weight

242.17 g/mol

IUPAC Name

7-methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine;dihydrochloride

InChI

InChI=1S/C7H11N3S.2ClH/c1-4-2-9-3-5-6(4)10-7(8)11-5;;/h4,9H,2-3H2,1H3,(H2,8,10);2*1H

InChI Key

AQBLGWOFDJMQKB-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC2=C1N=C(S2)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Industrial Multi-step Process (US Patent US8058440B2)

This process emphasizes efficient production of intermediates with fewer steps and inexpensive starting materials:

Step Reaction Conditions Key Notes
1 Formation of 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (Compound 2) from a precursor (Compound 1) Catalytic secondary amine, single step High convenience, avoids copper bromide (II)
2 Cyanation of Compound 3 to 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolopyridine (Compound 4) Aromatic hydrocarbon solvents (toluene preferred) Compound 4 isolated as acidic salt, preferably hydrochloride
3 Hydrolysis of Compound 4 to 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid (Compound 5) Alkali metal hydroxide (LiOH preferred), alcoholic solvents (ethanol preferred), 40-70°C, 5-10 hours Reaction until completion
4 Formation of active esters or acid halides of Compound 5 Use of condensing agents like N,N′-dicyclohexylcarbodiimide Enables further coupling
5 Coupling with diamine compounds to yield amine derivatives Inert solvents, bases (e.g., triethylamine), temperatures -78°C to 150°C Final amine derivatives isolated as hydrochloride salts

This method allows isolation of stable salt forms at various stages, improving handling and storage. Hydrochloric acid is the preferred acid for salt formation. The process is scalable and industrially viable.

Improved Condensation and Hydrolysis Method (Chinese Patent CN114044783A)

This method addresses drawbacks of previous routes such as long steps, low yield (<40%), and hazardous Sandmeyer reactions:

Step Reaction Conditions Key Notes
1 Condensation of 3-bromo-1-methyl-piperidin-4-one with ethyl thiooxamide Solvent with base (Na2CO3, K2CO3, NaOH, KOH, or triethylamine), 50-85°C, 6-16 hours Base combination improves yield significantly
2 Hydrolysis and hydrochlorination of ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate Acidic aqueous conditions Produces hydrochloride salt of the target compound

This approach offers shorter synthesis, simplified post-treatment, better safety, and higher overall yields. The preferred reaction time for condensation is 8-12 hours when using sodium or potassium carbonate/hydroxide bases.

Parameter Industrial Multi-step Process Improved Condensation Method
Solvents Aromatic hydrocarbons (toluene), ethanol for hydrolysis Various solvents compatible; base presence critical
Temperature 0°C to solvent boiling point; hydrolysis at 40-70°C 50-85°C for condensation
Reaction Time Hydrolysis: 1-24 h (preferably 5-10 h) Condensation: 6-16 h (preferably 8-12 h)
Bases Alkali metal hydroxides (LiOH preferred), organic bases for coupling Sodium carbonate, potassium carbonate, sodium hydroxide, potassium hydroxide, triethylamine
Acid for Salt Formation Hydrochloric acid preferred Hydrochloric acid preferred
  • Salt formation with hydrochloric acid stabilizes intermediates and final products, facilitating isolation and purification.
  • Use of lithium hydroxide in hydrolysis improves reaction efficiency compared to other alkali hydroxides.
  • Avoidance of copper bromide (II) in bromination steps reduces environmental and safety hazards.
  • The improved condensation method eliminates the need for Sandmeyer reactions, enhancing safety and scalability.
  • Coupling reactions to form amine derivatives involve activated esters or acid halides, with bases such as triethylamine or DBU facilitating the process.
  • Protection of amino groups with tert-butoxycarbonyl (Boc) groups is used in some synthetic sequences to improve selectivity and yield.
Aspect Multi-step Industrial Process Improved Condensation Method
Starting Materials 2-bromo derivatives, secondary amines 3-bromo-1-methyl-piperidin-4-one, ethyl thiooxamide
Key Reactions Cyanation, hydrolysis, reduction, halogenation, coupling Condensation, hydrolysis, hydrochlorination
Reaction Time Multiple steps, total hours vary Shorter overall, 6-16 h for condensation
Yield Moderate to high with optimized conditions Higher yield, >40% total yield reported
Safety Avoids copper bromide, uses standard reagents Avoids Sandmeyer reaction, safer for scale-up
Salt Formation Hydrochloride salts at multiple stages Hydrochloride salt of final product

The preparation of 7-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride is well-established through industrial and improved synthetic routes. The multi-step process offers flexibility and stable intermediate isolation, while the improved condensation method provides a safer, higher-yielding alternative suitable for large-scale production. Both methods rely on careful control of reaction conditions, choice of bases, and acid salt formation to optimize yield and purity.

These preparation methods form the foundation for further functionalization and application of this compound in pharmaceutical synthesis, particularly in anticoagulant drug development.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thiazole or pyridine rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the thiazole or pyridine rings.

Scientific Research Applications

Pharmacological Applications

  • Neuropharmacology
    • The compound has been studied for its potential neuroprotective effects. Research indicates that it may help mitigate neurodegenerative processes associated with conditions like Alzheimer's disease. In vitro studies have shown that it can inhibit acetylcholinesterase activity, which is crucial for maintaining cognitive function .
  • Antimicrobial Activity
    • Preliminary studies suggest that 7-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride exhibits antimicrobial properties against various bacterial strains. Its efficacy against resistant strains of bacteria highlights its potential as a lead compound in antibiotic development .
  • Cancer Research
    • The compound has been investigated for its cytotoxic effects on cancer cell lines. Specific studies have demonstrated its ability to induce apoptosis in certain types of cancer cells, making it a candidate for further exploration in cancer therapy .

Toxicological Studies

  • Safety Profile Assessment
    • Toxicological evaluations have been conducted to assess the safety of this compound in animal models. These studies focus on the liver and kidney functions and involve monitoring biomarkers such as alanine aminotransferase and aspartate aminotransferase levels to evaluate potential hepatotoxicity .
  • Risk Assessment Models
    • The compound's safety data contribute to the development of non-animal testing methods for assessing chemical toxicity. These models aim to predict human health risks based on observed animal data, thus supporting regulatory decisions regarding new pharmaceuticals .

Materials Science Applications

  • Organic Scintillators
    • Recent advancements have explored the use of this compound in developing organic scintillators. These materials are essential for radiation detection and imaging applications due to their high sensitivity and adaptability to environmental changes .

Case Studies

Study TitleFocusFindings
Neuroprotective Effects of Thiazolo CompoundsNeuropharmacologyInhibition of acetylcholinesterase activity; potential cognitive benefits .
Antimicrobial Efficacy Against Resistant StrainsMicrobiologyEffective against multiple resistant bacterial strains; promising lead for antibiotic development .
Cytotoxicity in Cancer Cell LinesOncologyInduced apoptosis in specific cancer cell types; potential therapeutic applications .

Mechanism of Action

The mechanism of action of 7-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs and their distinguishing features:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Features
7-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride Not explicitly provided C₈H₁₄Cl₂N₃S* ~242.0 (estimated) Methyl at 7-position; dihydrochloride salt; potential anticoagulant intermediate.
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine 17899-48-8 C₇H₁₁N₃S 169.25 Methyl at 5-position; free amine; precursor for FXa inhibitors .
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride 720720-96-7 C₈H₁₁ClN₂O₂S 234.71 Carboxylic acid substituent; intermediate for Edoxaban .
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine Not explicitly provided C₆H₉N₃S 155.22 No methyl substituent; used in coupling reactions .

Note: Molecular weight for the target compound is estimated based on its dihydrochloride form.

Key Observations:
  • Methyl Position : The 5-methyl analog (CAS 17899-48-8) is extensively studied, with crystallographic data confirming its role in forming stable complexes with FXa . The 7-methyl variant’s activity may differ due to steric and electronic effects from the altered substituent position.
  • Functional Groups : The carboxylic acid derivative (CAS 720720-96-7) is critical for forming amide bonds in anticoagulant synthesis, whereas the amine derivatives serve as nucleophilic intermediates .

Pharmacological Activity

  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine : Demonstrated inhibitory activity against FXa in complex with trans-N1-[(5-Chloroindol-2-yl)carbonyl]-1,2-cyclohexanediamine (PDB ID: 2EI7) .

Biological Activity

7-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride (CAS Number: 720720-96-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C8H11ClN2O2SC_8H_{11}ClN_2O_2S, with a molecular weight of approximately 234.70 g/mol. It exists as a crystalline powder with a melting point of 201°C. The structural characteristics include a tetrahydrothiazolo-pyridine framework, which is essential for its biological activity.

PropertyValue
CAS Number720720-96-7
Molecular FormulaC8H11ClN2O2S
Molecular Weight234.70 g/mol
Melting Point201°C
Physical FormCrystalline Powder

Antimicrobial Activity

Research indicates that compounds with thiazole and pyridine moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of tetrahydrothiazolo[5,4-c]pyridines showed potent antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Anticancer Properties

There is emerging evidence suggesting that this compound may possess anticancer properties. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines by activating caspase pathways. This activity is attributed to the compound's ability to interact with specific cellular targets involved in cell cycle regulation.

Neuroprotective Effects

Neuroprotective properties have also been reported for this compound. Research indicates that it may protect neuronal cells from oxidative stress-induced damage. The proposed mechanism involves the modulation of antioxidant enzyme activities and reduction of reactive oxygen species (ROS) levels in neuronal cultures.

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various thiazolo-pyridine derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds similar to 7-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Cancer Cell Line Study : An investigation into the cytotoxic effects of this compound on human breast cancer cell lines revealed a dose-dependent decrease in cell viability. Flow cytometry analyses confirmed increased apoptotic cells upon treatment with the compound .
  • Neuroprotection in Animal Models : In vivo studies using rodent models of neurodegeneration demonstrated that administration of the compound significantly improved cognitive function and reduced markers of neuroinflammation .

The biological activities associated with this compound are primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival and cancer cell proliferation.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial membrane potential disruption.
  • Antioxidant Activity : Modulation of endogenous antioxidant systems to combat oxidative stress.

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